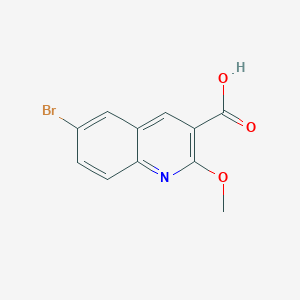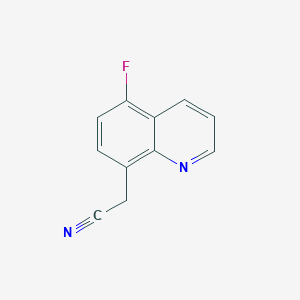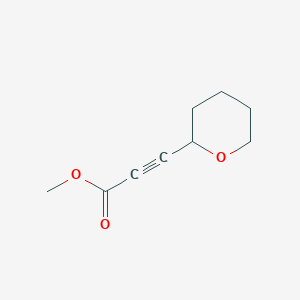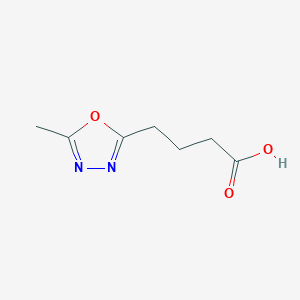
3-Methyl-1-(2-methylpiperidin-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-methylpiperidin-4-yl)piperidine is a compound belonging to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the construction of the piperidine ring via [3+3] cycloaddition is a vital strategy . Another method involves the alkylation of lithiated intermediates followed by reduction and rearrangement to generate the desired piperidine derivative .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-component reactions due to their efficiency and high yield. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(2-methylpiperidin-4-yl)piperidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated piperidine rings .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-methylpiperidin-4-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of biological receptors.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives have been shown to inhibit certain enzymes or receptors, leading to their therapeutic effects. The exact pathways and targets depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory effects.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
3-Methyl-1-(2-methylpiperidin-4-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyl-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-4-3-7-14(9-10)12-5-6-13-11(2)8-12/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
BKGRDDFUDSZVQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2CCNC(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13160275.png)

![2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane](/img/structure/B13160298.png)





![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13160335.png)
![1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13160342.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)
